molecular formula C9H11N B1676919 N-Allylaniline CAS No. 589-09-3

N-Allylaniline

Cat. No. B1676919
CAS RN: 589-09-3
M. Wt: 133.19 g/mol
InChI Key: LQFLWKPCQITJIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Allylaniline can be synthesized from Aniline and Allyl chloride . A nickel-catalyzed aminofluoroalkylative cyclization of unactive alkenes with iododifluoromethyl ketones was developed to construct versatile difluoroalkylated Nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

N-Allylaniline is a liquid at room temperature . It has a density of 0.982 g/mL at 25 °C, a boiling point of 220.5±9.0 °C at 760 mmHg, and a refractive index of 1.569 . It also has a flash point of 89.4±0.0 °C .

Scientific Research Applications

Ultrasonic Methodology in Allylation

N-Allylanilines are pivotal in synthesizing bioactive compounds containing indole and dihydroindole nuclei. A significant study by Nascimento and Fernandes (2016) investigated the N-allylation of 4-chloroaniline. They aimed to maximize the monoallylated:diallylated ratio while accelerating the process. Their research used ultrasound (US) methodology to improve reaction rates significantly, yielding higher average monoallylated and total yields. The US methodology equaled the conventional 24-hour procedure in just 4 hours, marking a notable advancement in efficiency and effectiveness in this synthesis process (Nascimento & Fernandes, 2016).

Platinum-Catalyzed Allylation Using Allylic Alcohols

Yang, Tsai, and Shue (2001) developed a simple and efficient route for preparing N-allylanilines directly using allylic alcohols. This process was enhanced by the direct activation of C−O bonds in allylic alcohols by platinum complexes, catalyzed in the presence of titanium reagents. This method yielded allylic anilines effectively, though anilines with electron-withdrawing groups gave lower yields (Yang, Tsai, & Shue, 2001).

Metal-Free Catalysis in Synthesis

Albert-Soriano, Hernández-Martínez, and Pastor (2018) utilized 1,3-bis(carboxymethyl)imidazolium chloride as a metal-free catalyst for synthesizing N-allylanilines. This method allowed the reaction under mild conditions (80 °C in an open-air vessel) and was effective for various anilines and allylic alcohols. The process described was simple, effective, and the catalyst could be reused up to 15 cycles without activity loss, emphasizing sustainability and efficiency (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).

Insights into the Amino–Claisen Rearrangement

Vandezonneville, Flammang, Maquestiau, Kingston, and Beynon (1986) explored the Amino–Claisen rearrangement in N-allylaniline's molecular ions. They identified significant peaks in the mass spectrum of N-allylaniline, providing insights into the rearrangement's occurrence and the reaction dynamics. This study contributed to a deeper understanding of the molecular behavior of N-allylaniline under specific conditions (Vandezonneville et al., 1986).

Synthesis of Indolines and Quinoline

Yin and Zhao (2006) reported the intramamolecular hydroamination of N-Arylsulfonyl-2-allylanilines to produce indolines or quinoline in good yields. This method, catalyzed by triflic acid, expanded the reaction scope to other N-protected aminoalkenes, demonstrating versatility in creating complex chemical structures (Yin & Zhao, 2006).

Ligand Rearrangement in Metal Complexes

Aresta, Greco, and Petruzzelli (1979) investigated the reaction of N-Allylaniline with Pd(II) and Pt(II), noting C-N bond cleavage and formation of aniline and methylacetylene. This study highlighted the complex interactions and rearrangements occurring when N-Allylaniline acts as a ligand in metal complexes. The understanding of these processes is crucial for applications in coordination chemistry and catalysis (Aresta, Greco, & Petruzzelli, 1979).

Microwave-Assisted Rearrangement

Yadav, Reddy, Rasheed, and Kumar (2000) demonstrated that N-Allylanilines could undergo a 3-aza-Cope rearrangement in the presence of Zn2+ montmorillonite under microwave irradiation, producing indoline derivatives. This method, carried out in the absence of a solvent, highlighted the efficiency and potential of microwave-assisted chemical reactions (Yadav, Reddy, Rasheed, & Kumar, 2000).

Electrophilic Ring Closure in Synthesis

Raner and Ward (1991) explored the electrophilic ring closure of 2-allylanilines, leading to the formation of mercury derivatives of tetrahydroquinolines. This study offered insights into the reactivity and potential applications of allylanilines in creating heterocyclic compounds (Raner & Ward, 1991).

Chiral Indoline Synthesis

Turnpenny, Hyman, and Chemler (2012) reported an enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines for synthesizing chiral 2-methylindolines. This process provided a novel approach for creating chiral N-sulfonyl-2-methyl indolines, important in drugs and bioactive compounds (Turnpenny, Hyman, & Chemler, 2012).

Safety And Hazards

N-Allylaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-prop-2-enylaniline
Source PubChem
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InChI

InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQFLWKPCQITJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022065
Record name N-Allylaniline
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Molecular Weight

133.19 g/mol
Source PubChem
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Product Name

N-Allylaniline

CAS RN

589-09-3
Record name N-2-Propen-1-ylbenzenamine
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Record name N-Allylaniline
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Synthesis routes and methods

Procedure details

N-Allylaniline [NMR (200 MHz, DMSO-d6): δ3.68 (t, J=5.2 Hz, 2H); 5.10 (d, J=10.2 Hz, 1H); 5.23 (d, J=17.2 Hz, 1H); 5.78 (br s, 1H); 5.75-5.97 (m, 1H); 6.52 (t, J=7.3 Hz, 2H); 6.56 (d, J=7.8 Hz, 2H); 7.06 (t, J=7.3 Hz, 2H)] was prepared from aniline and allyl bromide via trifluoroacetanilide using the general method described by Hodge (Harland, P.A.; Hodge, P; Maughan, W.; Wildsmith, E. Synthesis, 1984, 941).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
651
Citations
A Vandezonneville, R Flammang… - Organic mass …, 1986 - Wiley Online Library
… One of the most intense peaks in the mass spectnun of N-allylaniline is at m/r 106 (97%). … Studies on metastable molecnlar ions of N-allylaniline and collision-induced dissociation of …
M Aresta, R Greco, D Petruzzelli - Synthesis and Reactivity in …, 1979 - Taylor & Francis
N-Allylaniline (aa) upon reaction with Pd(II) and Pt(II) undergoes at room temperature in polar solvents CN bond cleavage affording essentially aniline and methylacetylene (small …
Number of citations: 9 www.tandfonline.com
M Aresta, M De Fazio - Journal of Organometallic Chemistry, 1980 - Elsevier
… We have shown that chelation of N-allylaniline to palladium(H) causes CN bond cleavqe at temperatures below 20C [6,6] and that platinum(H) converts the ligand 2,6&allylaniline into 1,…
Number of citations: 28 www.sciencedirect.com
M Aresta, CF Nobile, D Petruzzelli… - Journal of the Chemical …, 1977 - pubs.rsc.org
… with N-allylaniline acting as a unidentate ligand through the nitrogen. When N-allylaniline was … yield, from the reaction between PdC1, and N-allylaniline in acetone at 0 "C. The complex …
Number of citations: 3 pubs.rsc.org
M Aresta, E Quaranta, S Treglia, JA Ibers - Organometallics, 1988 - ACS Publications
jV-Allylaniline (1) is converted catalyticallyinto 2-ethyl-l, 2, 3, 4-tetrahydro-3-methyl-4-anilinoquinoline (7) by Rh (I). The first step of the N-heterocycIe ring synthesis is the isomerization …
Number of citations: 3 pubs.acs.org
VV Mossine, CL Barnes, TP Mawhinney - Carbohydrate research, 2009 - Elsevier
… -N-allylaniline (d-fructose-N-allylaniline) and noticed an unusual hydrogen bonding pattern which exists in the crystal structure of this compound. d-Fructose-N-allylaniline … -N-allylaniline …
Number of citations: 13 www.sciencedirect.com
CD HURD, WW JENKINS - The Journal of Organic Chemistry, 1957 - ACS Publications
… In the decompositionat elevated temperatures of N-allylaniline in the presence of zinc chloride these products were isolated: o-allylaniline, p-propylaniline, hydrogen, propylene, tar. …
Number of citations: 81 pubs.acs.org
K Chen, HJ Chen, J Wong, J Yang… - ChemCatChem, 2013 - Wiley Online Library
… Notably, in all of these aforementioned protocols, the N-allylaniline is the predominant product formed irrespective of the catalyst employed. Although there has been reports on the [Cu(…
M Manßen, I Töben, C Kahrs, JH Bölte… - …, 2017 - ACS Publications
… For the sterically more demanding 2,6-dimethyl-N-allylaniline Ag, no N–H/C–H activation is observed. Instead, the titanium monoamides 5a,b are formed after the shift of the allylic …
Number of citations: 20 pubs.acs.org
X Yia, C Xiab - pstorage-acs-6854636.s3 …
… oxidize one equivalent N-allylaniline 5 to generate 3. When 1 acts only as oxidant and not construction unit, one equivalent 1 can form two equivalents of aniline 4 or N-allylaniline 5. …

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